

Stenoparib's Anti-Tumor Efficacy: A Comparative Analysis

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Compound of Interest

Compound Name: **Stenoparib**
Cat. No.: **B1684205**

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Stenoparib, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Tankyrase, has demonstrated promising anti-tumor activity in preclinical and clinical studies. This guide provides a comparative overview of **Stenoparib**'s performance against other PARP inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Stenoparib distinguishes itself from other PARP inhibitors through its unique dual mechanism of action. By inhibiting both PARP1/2 and Tankyrase 1/2, **Stenoparib** not only disrupts DNA damage repair in cancer cells but also modulates the Wnt/β-catenin signaling pathway, which is often implicated in tumorigenesis and chemoresistance.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This dual activity suggests a broader therapeutic potential, including in tumors that are resistant to first-generation PARP inhibitors.

Comparative Performance Data

To provide a clear comparison of **Stenoparib**'s potency and efficacy, the following tables summarize key preclinical data alongside data for other commercially available PARP inhibitors. It is important to note that these data are compiled from various studies and were not all generated in head-to-head comparisons.

Table 1: In Vitro Inhibitory Activity (IC50)

Compound	PARP1 (nM)	PARP2 (nM)	Tankyrase 1 (nM)	Tankyrase 2 (nM)	Reference
Stenoparib (E7449)	2.0	1.0	~50	~50	[5]
Olaparib	-	-	>3000	-	[6]
Niraparib	3.8	2.1	-	-	[7]
Rucaparib	-	-	-	-	[8]
Talazoparib	-	-	-	-	[9]

Note: Direct comparative IC50 values for all inhibitors against all targets from a single study are not available. The provided data is from individual studies for each compound.

Table 2: Preclinical In Vivo Anti-Tumor Activity

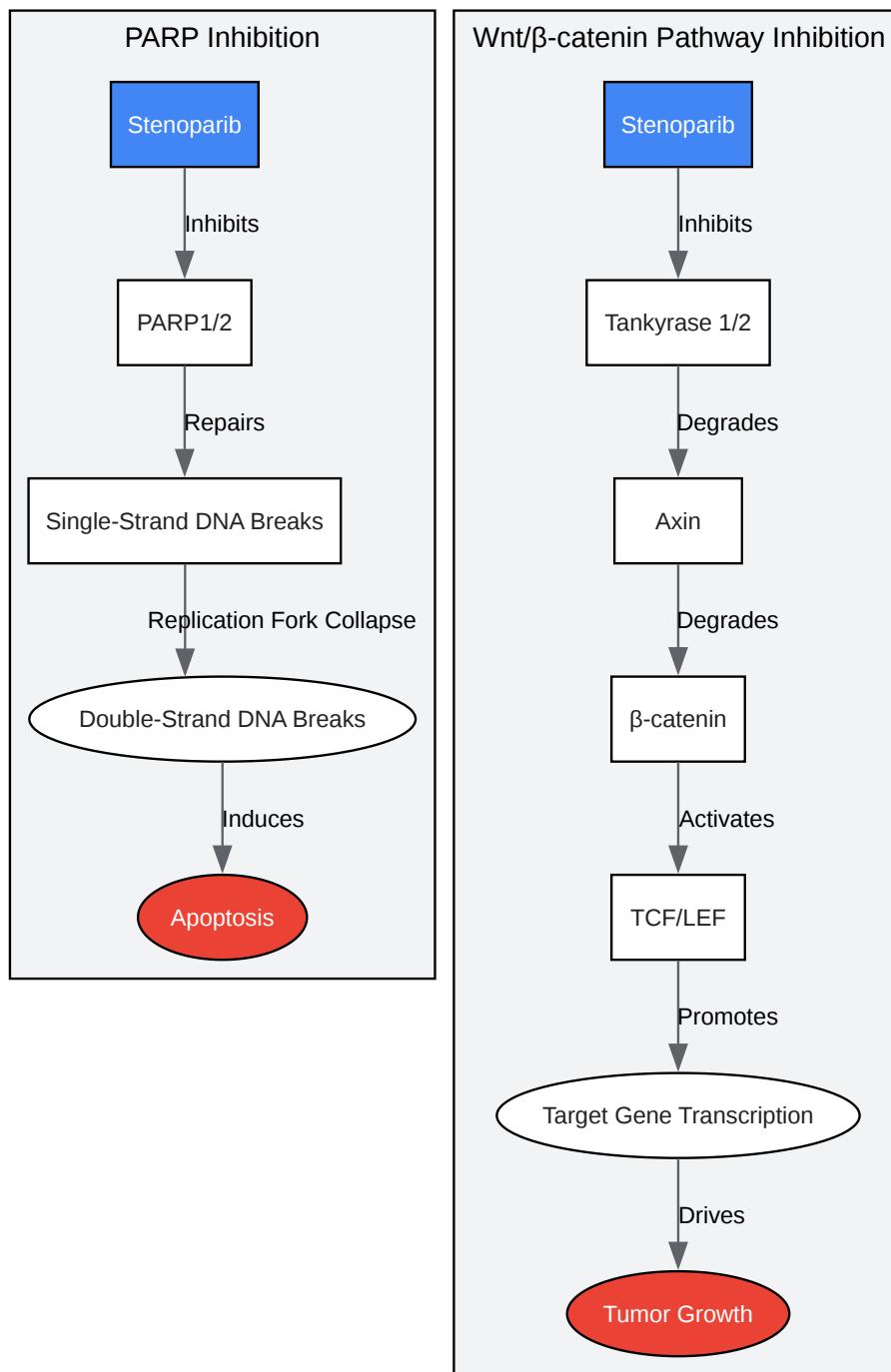
Compound	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Stenoparib (E7449)	BRCA mutant xenograft	30 or 100 mg/kg, p.o.	Significant anti-tumor activity	[5]
Stenoparib (E7449) + Temozolomide	B16-F10 isograft	Stenoparib: 10, 30, 100 mg/kg, p.o. daily for 7 days; Temozolomide: 50 mg/kg, p.o. daily for 5 days	Potentiated anti-tumor activity of Temozolomide	[5]
Olaparib	BRCA2-/ ovarian cancer xenografts	-	Induced clear tumor growth inhibition	[10]
Niraparib	BRCAwt ovarian cancer PDX	40-50 mg/kg qd	58% TGI	[11]
Rucaparib	BRCA-mutated pancreatic cancer xenografts	-	Antitumor activity observed	[8]
Talazoparib	BRCA-mutated breast cancer xenografts	-	Effective as monotherapy	[9]

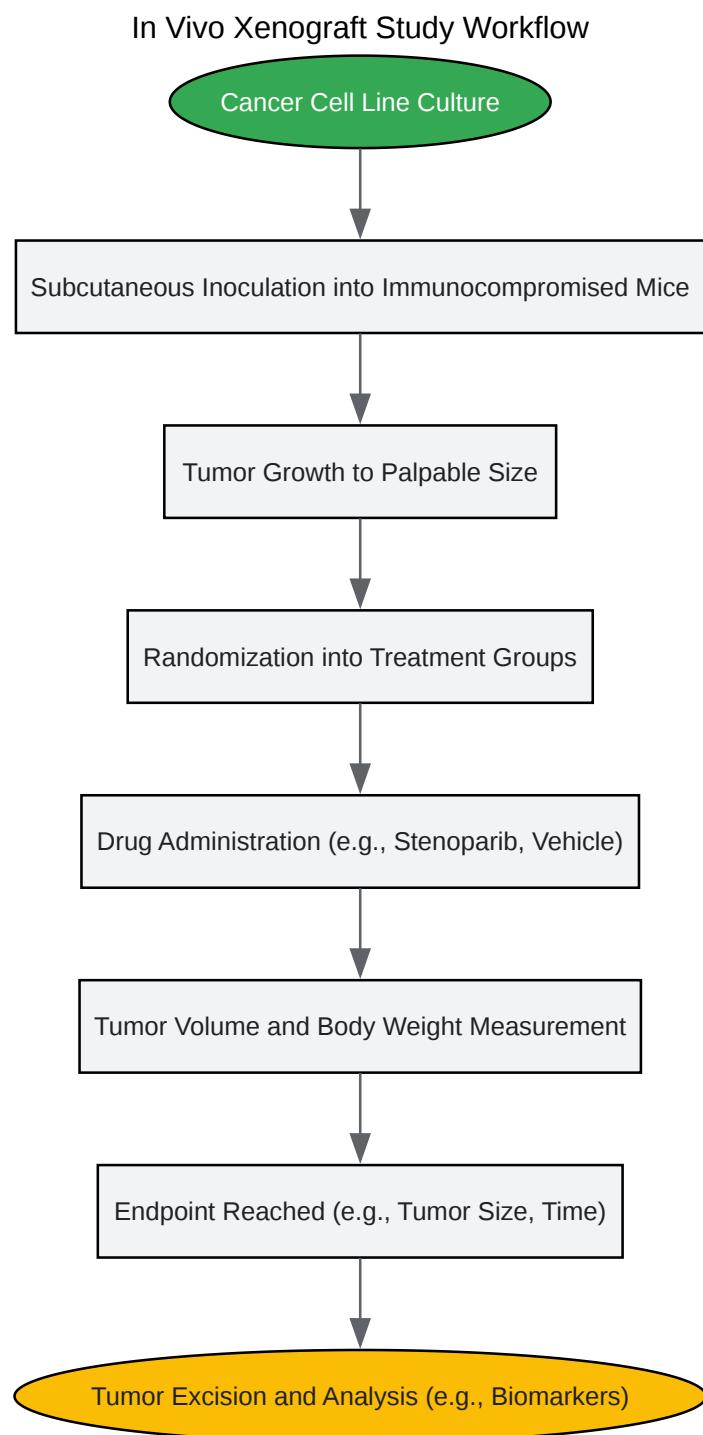
Note: TGI data is highly model and dose-dependent and direct comparisons should be made with caution.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Stenoparib's Dual Mechanism of Action



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